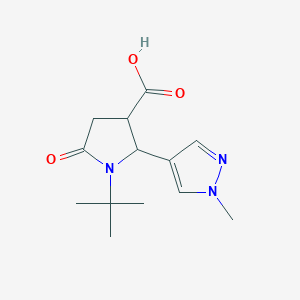

1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)16-10(17)5-9(12(18)19)11(16)8-6-14-15(4)7-8/h6-7,9,11H,5H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHOWNNNRIBDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C(CC1=O)C(=O)O)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of enaminones through the reaction between dimethylformamide dimethyl acetal (DMF-DMA) and a ketide intermediate under reflux conditions. The enaminone intermediates are then reacted with tert-butyl hydrazine hydrochloride in the presence of potassium carbonate (K2CO3) as a base and a mixture of ethyl acetate and water .

Chemical Reactions Analysis

1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is , with a molecular weight of 406.5 g/mol. Its structure includes a pyrrolidine core, which is a common motif in biologically active compounds, and features a tert-butyl group that enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising activity against multidrug-resistant Gram-positive pathogens and pathogenic fungi. The structure-dependent antimicrobial properties of these compounds suggest that modifications to the pyrazole moiety can lead to enhanced efficacy against resistant strains such as Staphylococcus aureus and Candida auris .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Pathogen Targeted | Activity Observed |

|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | Moderate |

| 3,5-dichloro derivative | Acinetobacter baumannii | High |

| 5-fluorobenzimidazole derivative | Klebsiella pneumoniae | Very High |

Anticancer Properties

The compound also exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly in lung cancer models (A549 cells). The incorporation of specific substituents on the pyrazole ring appears to enhance cytotoxicity, suggesting potential for development into therapeutic agents for cancer treatment .

Synthesis and Derivatives

The synthesis of this compound involves several steps that typically include the formation of the pyrrolidine ring followed by functionalization at the pyrazole position. Variations in synthesis methods can yield derivatives with modified activity profiles, providing a versatile platform for drug development .

Case Studies

Case Study 1: Antimicrobial Screening

In a comprehensive screening study, derivatives of 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid were tested against WHO-priority pathogens. The results indicated that certain modifications significantly improved their antimicrobial potency against resistant strains, highlighting the compound's potential as a scaffold for new antibiotics .

Case Study 2: Anticancer Efficacy

A study evaluated the anticancer effects of various derivatives in A549 human lung cancer cells. It was found that specific derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting they could serve as lead compounds for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 5-oxopyrrolidine-3-carboxylic acid scaffold is widely modified to tune physicochemical and biological properties. Key structural variations in similar compounds include:

Key Observations :

Antioxidant Activity of Related Compounds

Implications for Target Compound :

Physicochemical Properties

- Melting Points: Similar compounds exhibit high melting points (127–264°C), indicating crystalline stability .

- Solubility: The tert-butyl group may reduce aqueous solubility compared to hydroxyl- or amino-substituted derivatives .

Biological Activity

1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a pyrrolidine ring, a carboxylic acid group, and a pyrazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid, exhibit promising anticancer properties.

Case Study: A549 Lung Adenocarcinoma Model

In a study assessing the anticancer efficacy of various 5-oxopyrrolidine derivatives, the compound was tested against A549 human lung adenocarcinoma cells. The results indicated that at a concentration of 100 µM for 24 hours, the compound significantly reduced cell viability compared to controls, demonstrating an effective cytotoxic profile:

| Compound | Viability (%) | Comparison |

|---|---|---|

| 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid | 66% | Compared to cisplatin (standard chemotherapeutic) |

The mechanism behind this activity appears to be related to the structural features of the compound, particularly the presence of the carboxylic acid and pyrazole groups, which enhance its interaction with cellular targets involved in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens.

Screening Against Multidrug-resistant Strains

The compound was screened against clinically significant multidrug-resistant strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. Results showed that it possesses notable antimicrobial effects, particularly against Gram-positive bacteria and drug-resistant fungi:

| Pathogen | Activity Observed |

|---|---|

| Klebsiella pneumoniae | Effective |

| Escherichia coli | Moderate |

| Staphylococcus aureus | Effective |

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is influenced by its structural components. Studies indicate that modifications to the pyrazole or carboxylic acid moieties can significantly alter potency and selectivity against cancerous versus non-cancerous cells. Compounds with free amino groups have shown enhanced anticancer activity compared to those with acetylamino fragments .

Q & A

Basic: What are the critical parameters to optimize the synthesis of 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid?

Answer:

Key parameters include:

- Temperature control : Maintaining precise reaction temperatures (e.g., 60–80°C) to avoid side reactions and ensure regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling reactions in multi-step syntheses .

- Reaction time : Extended durations (12–24 hours) improve yields but require monitoring for decomposition .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the pyrazole and pyrrolidine rings .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for stereochemical assignments (e.g., tert-butyl group orientation) .

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups .

Advanced: How can researchers resolve contradictions in spectroscopic or bioactivity data for derivatives?

Answer:

- Cross-validation : Combine multiple techniques (e.g., 2D NMR, X-ray) to confirm structural assignments .

- Batch analysis : Compare data across independently synthesized batches to rule out impurities .

- Computational modeling : DFT calculations predict NMR shifts or docking studies explain bioactivity discrepancies .

- Control experiments : Test intermediates to isolate conflicting signals or inactive byproducts .

Basic: What purification strategies mitigate side-product formation during synthesis?

Answer:

- Flash chromatography : Effective for separating polar byproducts (e.g., unreacted boronic acids) using silica gel .

- Recrystallization : Non-polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals .

- pH adjustments : Acidic/basic workups remove uncharged impurities (e.g., excess amines or carboxylic acids) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting biological activity?

Answer:

- Core modifications : Vary substituents on the pyrazole (e.g., electron-withdrawing groups) and pyrrolidine (e.g., stereochemistry) to assess activity .

- Bioisosteric replacement : Substitute the tert-butyl group with cyclopropyl or aryl moieties to study steric effects .

- Pharmacophore mapping : Use docking simulations to identify key interactions (e.g., hydrogen bonding at the 5-oxo group) .

- In vitro assays : Test cytotoxicity, enzyme inhibition, or receptor binding in cell lines (e.g., HEK293) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can in-silico methods predict the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Tools like SwissADME estimate bioavailability, logP, and blood-brain barrier penetration .

- Molecular dynamics (MD) : Simulate interactions with plasma proteins (e.g., albumin) to predict half-life .

- CYP450 inhibition assays : Computational models identify metabolic liabilities (e.g., CYP3A4 interactions) .

Basic: What analytical techniques validate the compound’s purity post-synthesis?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .

- Melting point analysis : Sharp melting ranges (±2°C) indicate high crystallinity .

- TLC monitoring : Hexane/ethyl acetate (3:1) systems track reaction progress .

Advanced: How to address low yields in coupling reactions involving the pyrazole moiety?

Answer:

- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., XPhos) .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hours) and improves yields .

- Protecting groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl) to prevent side reactions .

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.